molecular formula C25H21FN6O2 B2997995 2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-10-7

2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2997995
CAS RN: 540504-10-7
M. Wt: 456.481
InChI Key: SFHGSEGICRJIMY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H21FN6O2 and its molecular weight is 456.481. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds related to 2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been synthesized and evaluated for their potential in treating cancer and microbial infections. For example, derivatives of triazolopyrimidines exhibited cytotoxic effects against cancer cell lines such as MCF-7 and HEPG2, comparable to those of standard drugs like 5-fluorouracil. Additionally, some derivatives also demonstrated significant antimicrobial activity, highlighting their potential as dual-purpose therapeutic agents (Riyadh, 2011).

Synthesis and Chemical Properties

The synthesis and characterization of novel fluorinated pyrimidine derivatives, including triazolopyrimidines, have been a subject of interest due to their promising biological activities and potential application in developing new therapeutic agents. Researchers have explored various synthetic routes to produce these compounds, detailing their chemical properties and potential as antimycobacterial agents, among other uses (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Anticancer Agents

The modification of triazolopyrimidines to enhance their anticancer properties has been investigated, focusing on overcoming multidrug resistance and identifying compounds with potent antiproliferative activities. This research contributes to the development of novel cancer therapies by exploring the structure-activity relationships and mechanisms of action of these compounds (Zhang et al., 2007).

Supramolecular Chemistry

Triazolopyrimidines and related compounds have been explored for their utility in supramolecular chemistry, specifically in the formation of hydrogen-bonded supramolecular assemblies. These studies investigate the potential of these compounds to act as ligands in co-crystallization processes, leading to the development of novel materials with specific properties (Fonari et al., 2004).

Fluorescent Probes

The development of functional fluorophores based on pyrazolopyrimidines highlights the application of these compounds in creating fluorescent probes. Such probes could be used in biological and environmental sensing, leveraging the photophysical properties of pyrazolopyrimidines to detect relevant species with high specificity and sensitivity (Castillo, Tigreros, & Portilla, 2018).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-5-3-4-6-20(19)34-2)22(16-11-13-27-14-12-16)32-25(28-15)30-23(31-32)17-7-9-18(26)10-8-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHGSEGICRJIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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